molecular formula C21H20FN3O6S B1193783 Vonoprazan Fumarate CAS No. 881681-01-2

Vonoprazan Fumarate

Cat. No.: B1193783
CAS No.: 881681-01-2
M. Wt: 461.5 g/mol
InChI Key: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme . This enzyme is responsible for gastric acid secretion, and its inhibition leads to a decrease in the production of gastric acid .

Mode of Action

Vonoprazan acts as a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase-mediated gastric acid secretion by competitively blocking the availability of potassium to the enzyme . This action is reversible and results in the suppression of both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell .

Biochemical Pathways

The primary biochemical pathway affected by Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme, Vonoprazan disrupts the final step of gastric acid production, leading to a decrease in the acidity of the stomach .

Pharmacokinetics

Vonoprazan is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 hours after oral administration . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP) isoforms (CYP3A4/5, CYP2B6, CYP2C19, CYP2C9, and CYP2D6) along with sulfo- and glucuronosyl-transferases . The mean terminal half-life of the drug is approximately 7.7 hours in healthy adults . Genetic polymorphism of CYP2C19 may influence drug exposure but only to a clinically insignificant extent .

Result of Action

The primary result of Vonoprazan’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, providing relief from acid-related disorders such as peptic ulcers and gastro-esophageal reflux disease . In combination with antibiotics, it has also been shown to be effective in the eradication of Helicobacter pylori .

Action Environment

Vonoprazan is highly concentrated in the acidic canaliculi of the gastric parietal cells . It is stable at a low pH and has acid-resistant properties . These characteristics allow Vonoprazan to exert its acid-suppressing effect in the highly acidic environment of the stomach . It should be noted that environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of vonoprazan .

Biochemical Analysis

Biochemical Properties

Vonoprazan Fumarate plays a crucial role in biochemical reactions by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production. The compound interacts with various biomolecules, including enzymes such as cytochrome P450 3A4, cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . These interactions are essential for the metabolism and clearance of this compound from the body.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hydrogen-potassium ATPase enzyme in the parietal cells of the stomach. By competitively inhibiting the binding of potassium ions, this compound effectively blocks the enzyme’s activity, preventing the secretion of gastric acid. This inhibition is both rapid and long-lasting, providing sustained acid suppression. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 3A4, with contributions from cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . The metabolic pathways involve the conversion of this compound to inactive metabolites, which are then excreted from the body. This extensive metabolism ensures the compound’s clearance and prevents accumulation in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vonoprazan Fumarate involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to minimize side reactions and maximize yield, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vonoprazan Fumarate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Pantoprazole
  • Esomeprazole
  • Rabeprazole

Comparison

Vonoprazan Fumarate is unique in its rapid and sustained acid suppression compared to traditional proton pump inhibitors. It is not affected by CYP2C19 genetic polymorphisms and does not require acid-resistant formulations . Additionally, it has shown superior efficacy in treating Helicobacter pylori infections and erosive esophagitis .

This compound stands out due to its potent and long-lasting effects, making it a valuable addition to the treatment options for acid-related disorders.

Biological Activity

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its unique mechanism of action and therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. This article delves into the biological activity of vonoprazan, summarizing key research findings, pharmacokinetic properties, and clinical implications.

Vonoprazan functions by competitively inhibiting the gastric H+/K+-ATPase (proton pump), a crucial enzyme in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which require metabolic activation via cytochrome P450 enzymes, vonoprazan does not rely on this pathway, allowing for a more rapid onset of action and prolonged acid suppression. This distinction is significant as it may lead to improved efficacy in certain patient populations.

Pharmacokinetics

The pharmacokinetic profile of vonoprazan has been thoroughly investigated. Key parameters include:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 5 to 10 hours.
  • Metabolism : Primarily metabolized by CYP3A4, with minimal involvement of CYP2C19, which is a common pathway for many PPIs .
  • Excretion : Excreted mainly via urine.

Table 1: Pharmacokinetic Parameters of Vonoprazan

ParameterValue
Bioavailability~60%
Peak Plasma Concentration (Cmax)1.5 µg/mL (at 20 mg dose)
Time to Cmax (Tmax)2 hours
Elimination Half-life5-10 hours

In Vitro Studies

Research has demonstrated that vonoprazan exhibits significant inhibitory effects on the metabolism of various drugs through cytochrome P450 interactions. A study conducted on rat liver microsomes showed that vonoprazan inhibited the metabolism of probe drugs such as midazolam and bupropion, with IC50 values indicating varying degrees of inhibition .

In Vivo Studies

In vivo studies have corroborated these findings, revealing that administration of vonoprazan significantly altered the pharmacokinetics of several co-administered drugs:

  • Midazolam : AUC increased by 1.17-fold.
  • Bupropion : AUC increased by 2.17-fold.
  • Dextromethorphan : AUC increased by 1.52-fold.
  • Tolbutamide : AUC increased by 0.86-fold.

These changes suggest that vonoprazan can significantly impact drug metabolism and efficacy in clinical settings .

Table 2: Effects of Vonoprazan on Probe Drug Metabolism

Probe DrugAUC Increase (Fold)Tmax Increase (Fold)Cmax Increase (Fold)
Midazolam1.171.50-
Bupropion2.172.33-
Dextromethorphan1.521.87-
Tolbutamide0.860.67-

Clinical Efficacy

Vonoprazan has been evaluated in clinical trials for its efficacy in managing GERD symptoms and eradicating H. pylori infections. A retrospective study indicated that a dosage regimen of 20 mg twice daily resulted in nearly complete symptom control in patients with GERD . Furthermore, its effectiveness against H. pylori was demonstrated in various clinical settings, showing comparable or superior results compared to traditional therapies.

Case Studies

Several case studies highlight the clinical application of vonoprazan:

  • Case Study on GERD Management : A patient with refractory GERD symptoms was treated with vonoprazan after failing multiple PPI therapies. The patient reported significant symptom relief within one week of initiating therapy.
  • H. pylori Eradication : In a cohort study involving patients with confirmed H. pylori infection, those treated with vonoprazan-based regimens achieved eradication rates exceeding 90%, surpassing those observed with standard PPI-based therapies.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.